1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane
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Overview
Description
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a diazaphosphinane ring structure. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane typically involves the reaction of di-tert-butylchlorophosphine with a suitable diazaphosphinane precursor. One common method involves the use of acetonitrile as a solvent and the addition of silver trifluoromethanesulfonate (AgOTf) to facilitate the reaction . The reaction mixture is stirred for about an hour and then filtered to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphinane derivatives, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds with similar structures are often explored for their potential biological activities.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal complexes formed. The chlorine atom can participate in substitution reactions, further modifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the diazaphosphinane ring.
tert-Butyl chloride: Contains the tert-butyl group and chlorine but lacks the phosphorus and diazaphosphinane components.
Uniqueness
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane is unique due to its combination of tert-butyl groups, chlorine atom, and diazaphosphinane ring. This unique structure imparts specific reactivity and steric properties that are valuable in various chemical applications.
Properties
CAS No. |
55342-76-2 |
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Molecular Formula |
C11H24ClN2P |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-chloro-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C11H24ClN2P/c1-10(2,3)13-8-7-9-14(15(13)12)11(4,5)6/h7-9H2,1-6H3 |
InChI Key |
RCQCAOGVRKCRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCN(P1Cl)C(C)(C)C |
Origin of Product |
United States |
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